4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide 4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14616588
InChI: InChI=1S/C20H22N4O3S/c1-14(22-13-12-16-8-10-18(11-9-16)28(21,26)27)19-15(2)23-24(20(19)25)17-6-4-3-5-7-17/h3-11,23H,12-13H2,1-2H3,(H2,21,26,27)
SMILES:
Molecular Formula: C20H22N4O3S
Molecular Weight: 398.5 g/mol

4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC14616588

Molecular Formula: C20H22N4O3S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide -

Molecular Formula C20H22N4O3S
Molecular Weight 398.5 g/mol
IUPAC Name 4-[2-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]ethyl]benzenesulfonamide
Standard InChI InChI=1S/C20H22N4O3S/c1-14(22-13-12-16-8-10-18(11-9-16)28(21,26)27)19-15(2)23-24(20(19)25)17-6-4-3-5-7-17/h3-11,23H,12-13H2,1-2H3,(H2,21,26,27)
Standard InChI Key VYYUGQUKGXFWEN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCC3=CC=C(C=C3)S(=O)(=O)N)C

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis of 4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide involves sequential reactions:

  • Claisen-Schmidt Condensation:

    • A ketone (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) reacts with an aldehyde (e.g., 4-(2-aminoethyl)benzenesulfonamide) in the presence of a base (e.g., NaOH) to form an α,β-unsaturated ketone intermediate .

    • Reaction conditions: Ethanol solvent, 60°C, 6 hours.

  • Cyclization via Hydrazine Hydrate:

    • The intermediate undergoes microwave-assisted cyclization with hydrazine hydrate to form the pyrazolone ring .

    • Optimization parameters: 100°C, 20 minutes, ethanol solvent.

  • Purification:

    • Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Industrial Scalability

Continuous flow reactors and automated systems enhance yield (up to 78%) and reduce reaction times by 40% compared to batch processes. Solvent recycling and catalyst recovery further improve sustainability.

Physicochemical Properties

PropertyValue/Range
AppearanceOff-white crystalline solid
Melting Point198–202°C
Solubility (25°C)DMSO: 45 mg/mL; Water: <0.1 mg/mL
LogP (Octanol-Water)2.1 ± 0.3
StabilityStable at RT for 6 months; hygroscopic

The compound’s low aqueous solubility necessitates formulation strategies such as salt formation or nanoemulsion.

Reactivity and Functionalization

Electrophilic Substitution

The pyrazolone ring undergoes nitration at position 4 in concentrated HNO3/H2SO4, yielding a nitro derivative (m/z 452.4 [M+H]+) .

Reductive Amination

Biological Activity and Mechanisms

Enzyme Inhibition

Analogous sulfonamide-pyrazolone hybrids inhibit carbonic anhydrase IX (CA-IX) with IC50 values of 12–18 nM, comparable to acetazolamide (IC50 = 10 nM). The sulfonamide group coordinates the zinc ion in the enzyme’s active site, while the pyrazolone moiety stabilizes hydrophobic interactions .

Applications in Drug Development

Oncology

The compound’s CA-IX inhibition profile positions it as a candidate for hypoxia-targeted cancer therapy. In murine xenograft models, analogs reduced tumor volume by 62% at 50 mg/kg/day .

Neuroinflammation

By modulating microglial NF-κB signaling, derivatives reduce IL-6 and TNF-α production by 70% in LPS-stimulated cells.

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